molecular formula C18H22N4O6S B2756469 Methyl 4-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)benzoate CAS No. 1334375-25-5

Methyl 4-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2756469
CAS No.: 1334375-25-5
M. Wt: 422.46
InChI Key: NPFHBCDXIIJQSI-UHFFFAOYSA-N
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Description

“Methyl 4-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)benzoate” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . This compound is likely to be used in laboratory settings .


Synthesis Analysis

The synthesis of such compounds often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the 1,2,4-oxadiazole ring and various functional groups. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Antibacterial Activity

One of the prominent applications of compounds related to "Methyl 4-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)benzoate" involves their antibacterial properties. Research by Aziz‐ur‐Rehman et al. (2017) demonstrated that derivatives of 1,3,4-oxadiazole, piperidine, and sulfonamide exhibit valuable antibacterial effects. These findings suggest potential uses in developing new antibacterial agents or studying the mechanisms of bacterial resistance (Aziz‐ur‐Rehman et al., 2017).

Biological Evaluation for Enzyme Inhibition

Compounds with the 1,3,4-oxadiazole moiety have also shown significant biological activity, including enzyme inhibition. For example, research by Khalid et al. (2016) explored the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which were screened against the butyrylcholinesterase (BChE) enzyme. These studies contribute to understanding how such compounds can be used to modulate enzyme activity, potentially leading to therapeutic applications for diseases where enzyme dysfunction plays a role (Khalid et al., 2016).

Photo-luminescent Properties and Material Science

In the field of material science, compounds incorporating 1,3,4-oxadiazole have been investigated for their mesomorphic and photoluminescent properties. A study by Han et al. (2010) synthesized derivatives displaying nematic and/or smectic A mesophases with photo-luminescent capabilities. Such properties are of interest for applications in optoelectronic devices, highlighting the potential of these compounds in developing new materials with specific optical characteristics (Han et al., 2010).

Anticancer Activity

Another critical area of application is in the development of anticancer agents. Research has indicated that certain derivatives exhibit promising anticancer activity. For instance, Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, revealing compounds with significant potential against various cancer cell lines. This research opens pathways for developing new therapeutic agents targeting cancer (Rehman et al., 2018).

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed .

Future Directions

Oxadiazoles, including this compound, have established their potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Therefore, future research could focus on exploring its potential applications in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

methyl 4-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6S/c1-12-20-16(28-21-12)11-19-17(23)13-7-9-22(10-8-13)29(25,26)15-5-3-14(4-6-15)18(24)27-2/h3-6,13H,7-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFHBCDXIIJQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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